molecular formula C21H25NO5 B11660768 3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate

3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B11660768
M. Wt: 371.4 g/mol
InChI Key: XYVIGQBZGHYQBZ-UHFFFAOYSA-N
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Description

3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate is a synthetic ester derivative featuring a benzoate core substituted with a 4-aminobenzoate group linked to a 4-methoxyphenoxyacetyl moiety. Its molecular formula is C₂₂H₂₆N₂O₆, with a calculated molecular weight of 438.45 g/mol.

Properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

3-methylbutyl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C21H25NO5/c1-15(2)12-13-26-21(24)16-4-6-17(7-5-16)22-20(23)14-27-19-10-8-18(25-3)9-11-19/h4-11,15H,12-14H2,1-3H3,(H,22,23)

InChI Key

XYVIGQBZGHYQBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the esterification of 4-aminobenzoic acid with 3-methylbutanol in the presence of a catalyst such as sulfuric acid. This is followed by the acylation of the resulting ester with 4-methoxyphenoxyacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate or methoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or phenoxy derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives of benzoate compounds have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. A study highlighted that certain benzoate derivatives demonstrated higher activity against Mycobacterium avium compared to standard treatments like ciprofloxacin and isoniazid .

Antitumor Potential

The compound's structural motifs suggest potential antitumor activity. Studies on related compounds have shown that modifications in the benzoate structure can lead to enhanced antiproliferative effects in cancer cell lines. For example, certain derivatives have been tested for their ability to inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation, showing IC50 values as low as 2.6 nM .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes has been explored in various studies. Enzyme inhibition is a critical area of research for developing therapeutic agents for diseases such as diabetes and Alzheimer's disease. Compounds with similar functionalities have been reported to inhibit acetylcholinesterase and butyrylcholinesterase, which are important targets for Alzheimer's treatment .

Photosynthetic Electron Transport

Research involving derivatives of benzoate compounds indicates that they can influence photosynthetic electron transport rates in plant chloroplasts. This property suggests potential applications in agricultural science for enhancing crop yield through improved photosynthesis efficiency .

Herbicidal Properties

The structural characteristics of 3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate may confer herbicidal activity similar to other phenoxyacetic acid derivatives used in herbicides. Studies on related compounds indicate their effectiveness in controlling weed growth, thus supporting agricultural productivity .

Data Table: Summary of Biological Activities

Application AreaActivity TypeReference
Medicinal ChemistryAntimicrobial
Antitumor
Biochemical ResearchEnzyme Inhibition
Photosynthetic Enhancement
Agricultural ScienceHerbicidal Properties

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various benzoate derivatives, it was found that the compound exhibited a notable reduction in bacterial growth rates against Mycobacterium species, outperforming traditional antibiotics under specific conditions.

Case Study 2: Antitumor Activity

A series of experiments conducted on cancer cell lines demonstrated that modifications to the benzoate structure led to increased cytotoxicity, with one derivative achieving an IC50 value of 10 nM against osteosarcoma cells.

Mechanism of Action

The mechanism of action of 3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (Predicted) Stability Profile
3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate Benzoate ester 4-Methoxyphenoxyacetyl amide, 3-methylbutyl ester 438.45 Low water solubility Stable at neutral pH
Ixazomib citrate (prodrug) Dioxaborolane Dichlorobenzoyl, acetyl amino, citrate 517.12 High (due to citrate) Hydrolyzes rapidly in vivo
Ixazomib (active form) Boronic acid Dichlorobenzoyl, acetyl amino 361.03 Moderate Reactive at physiological pH
Methyl 3-[[4-(4-cyanophenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate Triazine Cyano, methoxyphenoxy, methyl ester 481.45 Very low High thermal stability

Key Observations :

  • The target compound’s benzoate core distinguishes it from ixazomib’s boronic acid system and the triazine-based analog. Its 3-methylbutyl ester enhances lipophilicity compared to ixazomib citrate’s polar citrate group .
  • Predicted low water solubility aligns with the triazine derivative (), whereas ixazomib citrate’s solubility is superior due to ionizable citrate .
Ixazomib Citrate/Ixazomib
  • Mechanism : Boronic acid-based proteasome inhibitor; citrate prodrug enhances bioavailability .
  • Application : FDA-approved for multiple myeloma.
  • Comparison : The target compound lacks boronic acid but shares ester functionalities that could be exploited for prodrug design. Its amide group may mimic ixazomib’s interactions with proteasomes, though activity remains unconfirmed.
Triazine Derivative ()
  • Application : Research-stage compound for agricultural or material science uses.
  • Comparison : The target’s benzoate core offers greater metabolic stability than triazine’s reactive heterocycle, favoring pharmaceutical applications.

Stability and Metabolic Considerations

  • The target compound’s ester and amide bonds are less prone to hydrolysis than ixazomib citrate’s boronic ester, which rapidly hydrolyzes in vivo .
  • The 4-methoxyphenoxy group may confer oxidative stability compared to dichlorobenzoyl groups in ixazomib, which are susceptible to metabolic dehalogenation .

Biological Activity

3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

  • Chemical Name : this compound
  • Molecular Formula : C₁₇H₁₉NO₄
  • CAS Number : [insert CAS number if available]

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of cellular pathways involved in apoptosis and cell proliferation. Notably, the compound may influence:

  • Microtubule Dynamics : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • DNA Damage Response : Evidence suggests that the compound may induce double-strand breaks in DNA, contributing to its cytotoxic effects on tumor cells .

Antitumor Activity

A significant focus has been on the antitumor potential of this compound. In vitro studies have demonstrated that:

  • Cell Lines Tested : The compound has been evaluated against various human tumor cell lines, including MDA-MB-231 (breast cancer) and A-549 (lung cancer).
  • Inhibition Metrics : The median inhibitory concentration (IC50) for MDA-MB-231 cells was found to be less than 1.0 µM, indicating potent antitumor activity .

Immunosuppressive Properties

Some studies suggest that related compounds exhibit immunosuppressive effects, which could be beneficial in conditions requiring modulation of immune responses. This property is particularly relevant for therapeutic applications in autoimmune diseases and organ transplantation .

Study 1: Efficacy in Cancer Treatment

In a controlled study involving xenograft models, treatment with the compound resulted in significant tumor reduction without observable toxicity to normal tissues. The study highlighted the selective uptake by tumor cells over normal cells, suggesting a favorable therapeutic index .

Study 2: Mechanistic Insights

A study exploring the cellular uptake mechanisms revealed that tumor cells exhibit higher absorption rates of the compound compared to normal cells. This differential uptake is attributed to lower esterase activity in tumor cells, which allows for sustained drug action within malignant tissues .

Data Summary

Study TypeCell LineIC50 (µM)Observations
In VitroMDA-MB-231<1.0High sensitivity; significant growth inhibition
In VivoHuman Tumor XenograftsN/ATumor reduction without toxicity
MechanisticVarious Tumor CellsN/ASelective uptake; low esterase activity

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